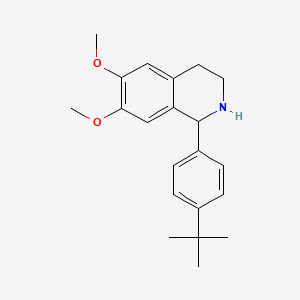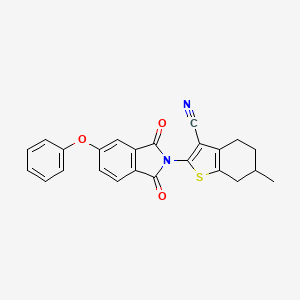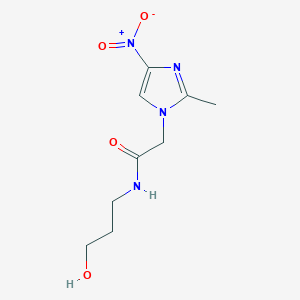
1-(4-tert-butylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
1-(4-tert-butylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (referred to as TDIQ) is a chemical compound that belongs to the class of isoquinoline alkaloids. It has been found to possess various biological activities and has been extensively studied in recent years.
Wirkmechanismus
The mechanism of action of TDIQ is not fully understood, but it has been found to interact with various molecular targets, including the dopamine D2 receptor, sigma-1 receptor, and voltage-gated sodium channels. It has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
TDIQ has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been found to possess neuroprotective effects, including the prevention of neurodegeneration and the improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
TDIQ has several advantages for lab experiments, including its relatively low toxicity and its ability to penetrate the blood-brain barrier. However, its low solubility in water and its moderate yield in the synthesis process can be limiting factors for certain experiments.
Zukünftige Richtungen
TDIQ has shown promising results in various preclinical studies, and further research is needed to explore its potential therapeutic applications. Some future directions for research could include the investigation of its effects on specific molecular targets, the development of more efficient synthesis methods, and the exploration of its potential as a drug candidate for various diseases.
Conclusion:
In conclusion, TDIQ is a chemical compound that has been extensively studied for its various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of TDIQ.
Wissenschaftliche Forschungsanwendungen
TDIQ has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been extensively studied in vitro and in vivo, and its potential therapeutic applications have been explored.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-21(2,3)16-8-6-14(7-9-16)20-17-13-19(24-5)18(23-4)12-15(17)10-11-22-20/h6-9,12-13,20,22H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOOWMINZBTBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4291496.png)
![2-(5-{[3-(2,5-dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4291498.png)
![4-(3-bromo-4-ethoxy-5-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4291506.png)
![2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B4291514.png)

amino]-N-(2,6-dimethylphenyl)-4-methylcyclohexanecarboxamide](/img/structure/B4291517.png)
![1-[(N-acetylglycyl)(phenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B4291526.png)
![ethyl N-{[(2,5-dichlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B4291551.png)
![2-{methyl[3-(piperidin-1-ylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B4291554.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-diphenoxy-1,3,5-triazin-2-amine](/img/structure/B4291575.png)


![1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4291602.png)
![N-(3,4-difluorophenyl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4291609.png)